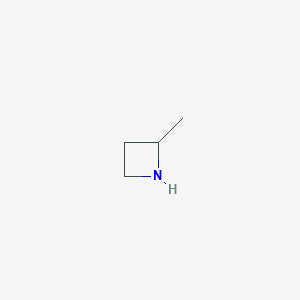

2-Methylazetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBWPRNUXWYLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336393, DTXSID70903791 | |

| Record name | 2-Methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_4542 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19812-49-8 | |

| Record name | 2-Methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylazetidine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Strained Ring

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in chemical synthesis and medicinal chemistry.[1][2] Their defining characteristic is a significant ring strain (approx. 25.4 kcal mol⁻¹), which makes them more reactive than their five-membered pyrrolidine counterparts but considerably more stable and easier to handle than the highly strained three-membered aziridines.[1] This balance of stability and reactivity allows for controlled chemical transformations, making azetidines valuable synthons.[1][2][3]

The introduction of a methyl group at the 2-position creates 2-methylazetidine, a chiral building block that has garnered increasing attention in drug discovery. This substitution provides a stereocenter, influencing molecular conformation and interaction with biological targets, while also potentially improving metabolic stability.[4] As the pharmaceutical industry continues to explore beyond "flat" aromatic molecules towards more three-dimensional structures, scaffolds like this compound are becoming indispensable tools for creating novel chemical entities with enhanced pharmacological profiles.[4][5]

This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound, offering insights for its effective application in research and development.

Molecular Structure and Stereochemistry

This compound (C₄H₉N) possesses a simple yet defining structure: a four-membered ring with a nitrogen atom and a methyl group attached to one of the alpha-carbons.[6]

-

Chirality: The presence of the methyl group at the C2 position renders the molecule chiral. It exists as two enantiomers: (S)-2-methylazetidine and (R)-2-methylazetidine. The specific stereoisomer used can be critical in drug development, as biological systems often exhibit high stereoselectivity.

-

Conformation: The azetidine ring is not planar and undergoes a "puckering" motion. This conformational flexibility, though constrained, allows substituents to adopt different spatial orientations, which can be crucial for binding to target proteins.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectroscopic properties is essential for handling, characterization, and purification.

Physicochemical Data

The following table summarizes key physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₉N | PubChem[6] |

| Molecular Weight | 71.12 g/mol | PubChem[6] |

| Boiling Point | 72-76 °C | ChemicalBook[7][8] |

| Density (Predicted) | 0.817 ± 0.06 g/cm³ | ChemicalBook[7][8] |

| pKa (Predicted) | 11.33 ± 0.40 | ChemicalBook[7][8] |

| CAS Number | 19812-49-8 | PubChem[6] |

Spectroscopic Profile

Spectroscopic data is vital for confirming the structure and purity of this compound in a laboratory setting.

-

¹H NMR (Proton NMR): The proton NMR spectrum of the hydrochloride salt of this compound provides characteristic signals for the methyl group and the protons on the azetidine ring.[9]

-

¹³C NMR (Carbon NMR): The carbon spectrum will show distinct peaks corresponding to the methyl carbon and the three carbons of the azetidine ring. Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.[10]

-

Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for identification.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic N-H stretching and bending vibrations, as well as C-H and C-N stretching frequencies typical for a secondary amine heterocycle.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge for its application. Several robust methods have been developed, often starting from readily available chiral precursors.

Common Synthetic Strategies

Two primary strategies for synthesizing chiral this compound involve intramolecular cyclization reactions:

-

From 1,3-Diols: A scalable route starts from (R)-1,3-butanediol. The diol is converted into a bis-triflate in situ, which then undergoes cyclization upon reaction with an amine (like benzhydrylamine). A final hydrogenolysis step removes the protecting group to yield the desired (S)-2-methylazetidine.[3]

-

From Amino Acids: Another approach involves the chemoselective reduction of an N-protected azetidine-2-carboxylic acid derivative.[11]

These methods have been optimized to avoid column chromatography and are suitable for large-scale production, often isolating the product as a stable crystalline salt, such as the (R)-(−)-camphorsulfonate (CSA) salt.[3][11]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of (S)-2-methylazetidine from a chiral 1,3-diol precursor.

Caption: Generalized synthetic workflow for (S)-2-methylazetidine.

Example Experimental Protocol: Synthesis of (S)-2-Methylazetidine from (R)-1,3-Butanediol

This protocol is a conceptual representation based on published methodologies.[3]

-

Reaction Setup: A solution of (R)-1,3-butanediol and a suitable non-nucleophilic base (e.g., Hunig's base) in a chlorinated solvent is cooled to -35 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Triflate Formation: Triflic anhydride (Tf₂O) is added dropwise to the cooled solution, maintaining the low temperature to generate the 1,3-bis-triflate intermediate in situ.

-

Cyclization: Benzhydrylamine is added to the reaction mixture. The temperature is gradually allowed to rise, promoting the intramolecular cyclization to form the N-benzhydryl protected this compound.

-

Workup: The reaction is quenched, and the organic layer is washed and concentrated to yield the crude protected azetidine.

-

Deprotection: The crude intermediate is dissolved in a suitable solvent (e.g., methanol), and a palladium catalyst (e.g., palladium hydroxide on carbon) is added.

-

Hydrogenolysis: The mixture is subjected to a hydrogen atmosphere to cleave the benzhydryl protecting group.

-

Isolation: After filtration of the catalyst, the product can be isolated as a stable salt (e.g., CSA salt) by adding the corresponding acid, followed by crystallization.

Chemical Reactivity: Harnessing the Ring Strain

The reactivity of this compound is dominated by two main features: the nucleophilicity of the secondary amine and the strain of the four-membered ring.[1][2]

Reactions at the Nitrogen Atom

Like other secondary amines, the nitrogen in this compound is nucleophilic and readily undergoes:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.[12]

-

N-Arylation: Copper- or palladium-catalyzed coupling with aryl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Ring-Opening Reactions

The inherent ring strain of approximately 25.4 kcal mol⁻¹ makes the azetidine ring susceptible to nucleophilic ring-opening reactions, a transformation that is synthetically useful for accessing functionalized acyclic amines.[1][3]

-

Acid-Mediated Opening: Strong acids can protonate the nitrogen, activating the ring towards nucleophilic attack.[1][13] For example, treatment with pyridine-HF can lead to γ-fluorinated amines.[1]

-

Nucleophilic Attack: Strong nucleophiles can open the ring, particularly when the nitrogen is functionalized with an electron-withdrawing group that enhances the electrophilicity of the ring carbons.[1]

The following diagram illustrates the primary modes of reactivity for the this compound scaffold.

Caption: Key reactivity pathways of this compound.

Applications in Medicinal Chemistry and Drug Development

The this compound motif is increasingly incorporated into drug candidates to enhance their pharmacological properties.[4] Its utility stems from several key advantages:

-

Improved Physicochemical Properties: As a small, sp³-rich scaffold, it can increase the solubility and reduce the planarity of a molecule, which often leads to better pharmacokinetic profiles.[4]

-

Metabolic Stability: The azetidine ring can be more metabolically stable than other larger or more common heterocyclic systems. The methyl group can further block potential sites of metabolism.

-

Vectorial Exit: The rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise positioning within a protein's binding pocket to optimize potency and selectivity.[14]

-

Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other groups, such as gem-dimethyl or tert-butyl groups, while introducing a basic nitrogen center that can be used to tune solubility and form salts.

Several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, highlighting the scaffold's value in modern drug design.[4] The this compound moiety specifically is being explored in numerous preclinical candidates across various therapeutic areas, including oncology and central nervous system disorders.[5][15]

Conclusion

This compound is a powerful and versatile building block for contemporary chemical and pharmaceutical research. Its unique combination of ring strain, conformational constraint, and chirality provides a valuable tool for medicinal chemists aiming to design next-generation therapeutics.[4] A thorough understanding of its structure, properties, synthesis, and reactivity is paramount for leveraging its full potential in the development of novel, effective, and safe medicines.

References

- Couto, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

- Dowling, M. S., et al. (2018). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry.

- RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (n.d.). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

-

RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available at: [Link]

-

ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]

-

ResearchGate. (n.d.). Azetidine ring formation via the Yang reaction. Available at: [Link]

-

ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). 2-Methyl-azetidine-D1. Available at: [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl azetidine-2-carboxylate. PubChem Compound Database. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). Available at: [Link]

-

YouTube. (2020). Azetidine: Chemical Reactivity. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. Available at: [Link]

-

PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

-

Semantic Scholar. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylazete. PubChem Compound Database. Available at: [Link]

-

Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

-

NIST. (n.d.). Aziridine, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. This compound | C4H9N | CID 533460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (+/-)-2-Methylazetidine CAS#: 19812-49-8 [chemicalbook.com]

- 8. (+/-)-2-Methylazetidine | 19812-49-8 [amp.chemicalbook.com]

- 9. This compound HCl(1152113-37-5) 1H NMR [m.chemicalbook.com]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]

The Enantioselective Synthesis of 2-Methylazetidines: A Technical Guide for Drug Discovery and Development

Abstract

Chiral 2-substituted azetidines, particularly (S)- and (R)-2-methylazetidine, are increasingly recognized as pivotal structural motifs in medicinal chemistry. Their inherent conformational rigidity and ability to introduce specific stereochemical constraints make them valuable building blocks for novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of (S)- and (R)-2-methylazetidine. We will delve into the mechanistic underpinnings of various synthetic routes, offer detailed experimental protocols for key methodologies, and present a comparative analysis to aid researchers in selecting the most appropriate approach for their specific needs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these chiral heterocycles.

Introduction: The Strategic Importance of Chiral 2-Methylazetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique conformational rigidity to molecules due to its inherent ring strain, which is intermediate between that of the highly reactive aziridines and the more flexible pyrrolidines.[1] When substituted at the 2-position with a methyl group, two enantiomers, (S)-2-methylazetidine and (R)-2-methylazetidine, are formed. These chiral building blocks have garnered significant attention in drug discovery as they can serve as conformationally restricted analogs of natural amino acids and other bioactive molecules, leading to enhanced potency, selectivity, and metabolic stability.[2][3]

The strategic incorporation of (S)- or (R)-2-methylazetidine can profoundly influence the pharmacological profile of a drug candidate by:

-

Inducing Specific Conformations: The rigid azetidine scaffold can lock a portion of a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

-

Improving Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible acyclic or larger ring systems.

-

Exploring Chemical Space: The introduction of a chiral 2-substituted azetidine provides access to novel chemical space, enabling the development of intellectual property.[4]

Given their significance, the development of efficient and scalable enantioselective syntheses of (S)- and (R)-2-methylazetidine is a critical endeavor. This guide will explore several key strategies to achieve this.

Synthetic Strategies for Enantiopure 2-Methylazetidines

The synthesis of enantiomerically pure 2-methylazetidines can be broadly categorized into several approaches:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

-

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity.

-

Resolution of Racemates: Separating a racemic mixture into its constituent enantiomers.

-

Intramolecular Cyclization Strategies: Forming the azetidine ring through enantioselective intramolecular reactions.

This section will detail prominent examples from these categories, focusing on their underlying principles and practical applications.

Scalable Syntheses via Intramolecular Cyclization of Chiral Diols and Amino Acids

A robust and scalable approach to (S)-2-methylazetidine has been developed, offering two orthogonal routes that avoid chromatographic purification and are suitable for large-scale production.[5]

Route A: In Situ Generation and Cyclization of a 1,3-Bis-triflate

This method commences with a commercially available chiral starting material, (R)-1,3-butanediol. The key to this synthesis is the in situ formation of a highly reactive bis-triflate, which readily undergoes cyclization upon reaction with a primary amine.

Experimental Protocol: Synthesis of (S)-2-Methylazetidine via Bis-triflate Cyclization [6]

-

Reaction Setup: To a solution of (R)-1,3-butanediol and a hindered base (e.g., Hunig's base) in a suitable solvent (e.g., dichloromethane) at -35 °C, triflic anhydride (Tf₂O) is added dropwise.

-

In Situ Bis-triflate Formation: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Cyclization: Following the formation of the bis-triflate, benzhydrylamine is introduced to the reaction mixture. The amine displaces one triflate group, and the subsequent intramolecular cyclization forms the N-benzhydryl-2-methylazetidine.

-

Deprotection: The benzhydryl protecting group is removed via hydrogenolysis using a palladium catalyst (e.g., palladium hydroxide on carbon) to yield (S)-2-methylazetidine.

-

Salt Formation: The final product can be isolated as a stable crystalline salt, such as the (R)-(-)-camphorsulfonate (CSA) salt, which facilitates handling and storage.[5]

Route B: Chemoselective Reduction of N-Boc-(S)-azetidine-2-carboxylic acid

This alternative scalable route utilizes N-Boc-(S)-azetidine-2-carboxylic acid as the starting material. The carboxylic acid is chemoselectively reduced to the corresponding alcohol, which is then converted to a suitable leaving group for intramolecular cyclization.

Causality Behind Experimental Choices:

-

Choice of Starting Material: (R)-1,3-butanediol is an inexpensive and readily available chiral precursor.

-

Use of Triflate as a Leaving Group: Triflate is an excellent leaving group, facilitating a rapid and efficient intramolecular SN2 reaction to form the strained azetidine ring.

-

Hunig's Base: A non-nucleophilic hindered base is used to prevent competition with the amine nucleophile.

-

Benzhydryl Protecting Group: This bulky protecting group can be cleanly removed under mild hydrogenolysis conditions.

Caption: Diastereoselective α-Alkylation using a Chiral Auxiliary.

Key Experimental Considerations:

-

Borane Complexation: The formation of the N-borane complex is crucial for achieving high diastereoselectivity in the alkylation step. *[7] Base and Temperature: The use of a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) is essential for the deprotonation at the α-position without side reactions.

-

Removal of the Chiral Auxiliary: The (S)-1-(4-methoxyphenyl)ethyl auxiliary can be effectively removed under acidic conditions (e.g., TFA treatment).

[7]***

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Advantages | Disadvantages | Best Suited For |

| Bis-triflate Cyclization | Scalable, avoids chromatography, high enantiomeric excess (>99% ee). | [5] Requires a chiral diol starting material. | Large-scale production of (S)-2-methylazetidine. |

| Chemoselective Reduction | Scalable, high enantiomeric excess. | [5] Starts from a more advanced intermediate (N-Boc-azetidine-2-carboxylic acid). | Industrial-scale synthesis. |

| Intramolecular Michael Addition | Good yields, high diastereoselectivity. | [8] May require chromatographic separation of diastereomers, potential for racemization if not carefully controlled. | [8] Synthesis of functionalized 2-cyanoazetidines. |

| Chiral Auxiliary Approach | High diastereoselectivity, predictable stereochemical outcome. | [7] Multi-step process, requires addition and removal of the auxiliary. | Synthesis of a diverse range of optically active 2-substituted azetidines. |

Conclusion and Future Outlook

The enantioselective synthesis of (S)- and (R)-2-methylazetidine has witnessed significant advancements, with several robust and scalable methods now available to the scientific community. The choice of a particular synthetic route will depend on factors such as the desired scale, the availability of starting materials, and the need for further functionalization of the azetidine ring.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic asymmetric methods that minimize the use of stoichiometric chiral reagents and protecting groups. The continued exploration of novel synthetic strategies will undoubtedly expand the toolkit available to medicinal chemists, further cementing the role of chiral 2-methylazetidines as indispensable building blocks in the pursuit of new and improved therapeutics.

References

-

Dowling, M. S., Fernando, D. P., Hou, J., Liu, B., & Smith, A. C. (2021). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 86(2), 1749-1754. [Link]

-

Yoshizawa, A. (2018). Azetidines for asymmetric synthesis. University of Birmingham. Ph.D. Thesis. [Link]

-

Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(20), 5212-5215. [Link]

-

Pancholi, A., Geden, J., Clarkson, G., & Shipman, M. (2017). Stereocontrolled synthesis of 2-substituted azetidines and spirocyclic 1,2-diazetidines. 254th National Meeting of the American Chemical Society. [Link]

-

Li, W., Liu, Y., & Zhang, X. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(25), 9474-9479. [Link]

-

Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2631-2643. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

-

Ohtsuka, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24867-24876. [Link]

-

Griesbeck, A. G., & Uhlig, S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 14, 1509-1520. [Link]

-

Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45538-45560. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stereocontrolled synthesis of 2-substituted azetidines and spirocyclic 1,2-diazetidines [morressier.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 7. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

A Technical Guide to the Spectroscopic Signature of 2-Methylazetidine

Abstract: This document provides a comprehensive analysis of the key spectroscopic data for 2-methylazetidine, a saturated four-membered heterocycle of interest in synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. Each section includes an in-depth interpretation of the spectral data, causality behind the observed signals, and standardized protocols for data acquisition. The synthesis of this information serves as a self-validating reference for the structural elucidation and quality control of this compound.

Introduction: The Structural Landscape of this compound

Azetidines are a valuable class of strained, four-membered nitrogen-containing heterocycles.[1] Their unique conformational constraints and ability to serve as bioisosteric replacements for other functional groups have made them increasingly important motifs in drug discovery. This compound, with the chemical formula C₄H₉N, is a foundational member of this class.[2] Its simple substitution pattern provides a clear and instructive model for understanding the spectroscopic behavior of the azetidine ring system.

Accurate characterization through spectroscopic methods is critical for confirming the identity, purity, and structure of such molecules. This guide synthesizes data from established spectral databases and the principles of chemical spectroscopy to provide an authoritative overview of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the methyl group, the methine proton at the C2 position, and the diastereotopic protons on the C3 and C4 carbons of the azetidine ring. The strained nature of the four-membered ring and the influence of the nitrogen atom are key factors determining the chemical shifts and coupling patterns.

Molecular Structure and Proton Assignments for ¹H NMR

Caption: Primary fragmentation of this compound via α-cleavage.

Standard Protocol for MS Data Acquisition (GC-EI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as dichloromethane or methanol.

-

Gas Chromatography (GC):

-

Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program, for example: hold at 40°C for 2 min, then ramp to 250°C at 10°C/min.

-

-

Mass Spectrometry (MS):

-

The GC eluent is directed into the ion source of the mass spectrometer.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range of m/z 35-200.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

The spectroscopic data for this compound provides a unique and definitive fingerprint for its chemical structure. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of the C-H framework. IR spectroscopy validates the presence of key N-H and C-H functional groups, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns dominated by α-cleavage. Together, these techniques provide a robust, self-validating system for the unambiguous identification and characterization of this important heterocyclic compound.

References

-

Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository, University of Thi-Qar. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Methyl-azetidine-D1. John Wiley & Sons, Inc. Retrieved January 9, 2026, from [Link]

-

Kottke, T., et al. (2021). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Molecules, 26(15), 4485. Published by MDPI. Available at: [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved January 9, 2026, from [Link]

-

Kananovich, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 988. Published by MDPI. Available at: [Link]

-

SpectraBase. (n.d.). Azetidine, 2-methyl-1-(1-methylethyl)-. John Wiley & Sons, Inc. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533460, this compound. Retrieved January 9, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537224, Azetidine, 1-acetyl-2-methyl-. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for [Title of Paper]. Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Retrieved January 9, 2026, from [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138389, Azetidine, N-methyl-. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 287983, 1,2-Dimethylazetidine. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 9, 2026, from [Link]

-

Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of 2-methylhexane. Retrieved January 9, 2026, from [Link]

-

Doc Brown's Chemistry. (2025). The C-13 NMR spectrum for 2-methylbutane. Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Methylazetidine as a Chiral Building Block in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Methylazetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has garnered significant attention.[1][2][3][4] Its inherent ring strain, approximately 25.4 kcal/mol, lends it a unique reactivity profile, situated between the highly reactive aziridines and the more stable pyrrolidines.[2] This strained ring system imparts a rigid conformation, which can be strategically employed to orient substituents in a well-defined three-dimensional space, a crucial factor in optimizing ligand-receptor interactions.[5][6]

The introduction of a methyl group at the 2-position of the azetidine ring creates a chiral center, giving rise to (R)- and (S)-2-methylazetidine. This seemingly simple modification unlocks a wealth of possibilities for the synthesis of enantiomerically pure compounds. The stereochemistry at this position can profoundly influence the biological activity of a molecule, making the enantioselective synthesis and application of this compound a topic of paramount importance for drug discovery and development.[1] This guide provides a comprehensive overview of the synthesis of enantiopure this compound and its application as a versatile chiral building block in organic synthesis.

Part 1: Enantioselective Synthesis of this compound

The efficient and scalable synthesis of enantiomerically pure this compound is the gateway to its widespread use. Several strategies have been developed, broadly categorized into de novo synthesis from acyclic precursors and the resolution of racemic mixtures.

De Novo Synthesis from Acyclic Precursors: The Power of Intramolecular Cyclization

The construction of the strained azetidine ring is often achieved through intramolecular cyclization of a suitably functionalized acyclic precursor. This approach offers excellent control over the stereochemistry of the final product.

One of the most robust methods for preparing enantioenriched (S)-2-methylazetidine involves the in situ generation and cyclization of a 1,3-bis-triflate derived from a chiral diol.[7][8] This method avoids the need for column chromatography and is amenable to large-scale production.[7] The key to this synthesis is the use of an enantiomerically pure starting material, such as (R)-1,3-butanediol, which dictates the stereochemistry of the final product.

Another effective strategy involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid.[7] This approach also provides high enantiomeric excess and is suitable for large-scale synthesis.[7]

Caption: Enantioselective synthesis of (S)-2-methylazetidine.

Detailed Experimental Protocol: Scalable Synthesis of (S)-2-Methylazetidine via Intramolecular Cyclization of a 1,3-bis-triflate[7][8]

Materials:

-

(R)-1,3-butanediol

-

Triflic anhydride (Tf₂O)

-

Hünig's base (N,N-Diisopropylethylamine)

-

Benzhydrylamine

-

Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Methanol

-

Dichloromethane (DCM)

-

(R)-(-)-Camphorsulfonic acid (CSA)

Procedure:

-

In situ bis-triflate formation and cyclization:

-

A solution of (R)-1,3-butanediol and Hünig's base in DCM is cooled to -35 °C.

-

Triflic anhydride is added dropwise, maintaining the temperature below -30 °C.

-

After stirring for 30 minutes, a solution of benzhydrylamine in DCM is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Hydrogenolysis and Salt Formation:

-

The crude product from the previous step is dissolved in methanol.

-

Palladium hydroxide on carbon is added, and the mixture is hydrogenated at 50 psi for 24 hours.

-

The catalyst is filtered off, and a solution of (R)-(-)-CSA in methanol is added to the filtrate.

-

The mixture is concentrated, and the resulting solid is triturated with ethyl acetate to afford (S)-2-methylazetidine (R)-(-)-CSA salt as a crystalline solid.

-

This protocol provides (S)-2-methylazetidine in good overall yield (around 61%) and high enantiomeric excess (>99% ee).[7]

Comparison of Synthetic Routes

| Synthetic Strategy | Starting Material | Key Step | Advantages | Disadvantages | Reference |

| Intramolecular Cyclization of 1,3-bis-triflate | (R)-1,3-butanediol | In situ bis-triflate formation and cyclization | High yield, high ee, scalable, chromatography-free | Requires cryogenic conditions | [7][8] |

| Chemoselective Reduction | N-Boc azetidine-2-carboxylic acid | Reduction of the carboxylic acid | Good yield, high ee, scalable | Requires a pre-formed azetidine ring | [7] |

| Chiral Auxiliary Approach | Chiral tert-butanesulfinamide | Diastereoselective addition to a sulfinimine | Good stereoselectivity | Requires synthesis and removal of the auxiliary | [8] |

Part 2: Chiral Resolution of Racemic this compound

For instances where a racemic mixture of this compound is more readily accessible, chiral resolution provides a viable pathway to the individual enantiomers.

Classical Resolution via Diastereomeric Salt Formation

This classical technique relies on the reaction of a racemic base, such as this compound, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[9][10] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[10]

Caption: Chiral resolution of this compound.

A practical approach for the resolution of a related compound, 2-methyl-azetidine-2-carboxylic acid, has been demonstrated using (S)-phenylglycinol as the resolving agent, where the resulting diastereomeric amides are separable by flash chromatography.[11] This highlights the principle of forming diastereomers for separation.

Part 3: this compound as a Chiral Synthon in Complex Molecule Synthesis

Once obtained in enantiopure form, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.[3][12]

N-Functionalization Reactions

The secondary amine of the azetidine ring is readily functionalized through various reactions, including N-alkylation, N-arylation, and acylation. These modifications allow for the incorporation of the this compound motif into a larger molecular framework.

Ring-Opening Reactions

The inherent ring strain of the azetidine ring can be harnessed to drive ring-opening reactions, providing access to functionalized γ-amino compounds.[2] These reactions can proceed with high stereoselectivity, transferring the chirality of the this compound to the product.

Case Studies in Drug Discovery and Development

The this compound scaffold is a key component in a number of drug candidates and approved drugs.[4][12] Its presence can enhance metabolic stability, improve receptor selectivity, and favorably modulate pharmacokinetic properties.[4] For example, azetidine-containing compounds have shown promise as potent inhibitors of ketohexokinase (KHK) for the treatment of metabolic disorders.[7]

Conclusion

Enantiomerically pure this compound is a powerful chiral building block in modern organic synthesis. Its rigid, three-dimensional structure and the stereochemical information encoded in its chiral center make it an attractive synthon for the construction of complex, bioactive molecules. The development of scalable and efficient synthetic routes to both (R)- and (S)-2-methylazetidine has paved the way for its broader application in drug discovery and development. As the demand for novel therapeutics with improved properties continues to grow, the strategic incorporation of the this compound motif is poised to play an increasingly important role in the design of next-generation pharmaceuticals.

References

- Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines. Benchchem.

-

Dowling, M. S., Fernando, D. P., Hou, J., Liu, B., & Smith, A. C. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 81(7), 3031–3036. Available at: [Link]

- Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry. ACS Publications.

-

Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49585-49619. Available at: [Link]

- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

-

Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. (2003). ResearchGate. Available at: [Link]

- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry. ACS Publications.

-

Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Available at: [Link]

- N-Methylazetidine-2-carboxamide. Benchchem.

- Methyl Azetidine-2-carboxylate in Asymmetric Synthesis: Application Notes and Protocols. Benchchem.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yl)acrylate. (2023). PubMed Central. Available at: [Link]

-

Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Available at: [Link]

- Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Benchchem.

-

This compound. PubChem. National Institutes of Health. Available at: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. Available at: [Link]

-

A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2016). National Institutes of Health. Available at: [Link]

-

Synthesis of chiral Azetidine and its application in asymmetric synthesis. (2019). ResearchGate. Available at: [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. pharmtech.com [pharmtech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Biological Activity of 2-Methylazetidine Derivatives

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its strained ring system imparts significant conformational rigidity, allowing for precise orientation of substituents and enhanced binding to biological targets.[1][2] This guide focuses specifically on the 2-methylazetidine moiety, a chiral building block whose derivatives have demonstrated a remarkable breadth of biological activities. We will explore the key pharmacological profiles of these compounds, from potent nicotinic acetylcholine receptor modulators to specific enzyme inhibitors. This document will synthesize data from seminal studies, elucidate structure-activity relationships, provide detailed experimental protocols for bioactivity validation, and offer insights into the therapeutic potential of this versatile chemical class.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug discovery, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic properties is relentless. Saturated heterocycles are foundational to this effort, and among them, the azetidine ring has gained significant popularity.[3] Its incorporation into a molecule can enhance metabolic stability, improve receptor selectivity, and optimize pharmacokinetics, as evidenced by its presence in several FDA-approved drugs such as baricitinib and azelnidipine.[4]

The this compound core offers an additional layer of structural sophistication. The methyl group at the C2 position introduces a chiral center, enabling the synthesis of enantioenriched compounds that can exhibit stereospecific interactions with biological targets.[2] Furthermore, the substitution at C2 provides a vector for chemical diversification, allowing chemists to explore chemical space and fine-tune pharmacological properties. Derivatives have shown promise as central nervous system (CNS) modulators, antimicrobial agents, and enzyme inhibitors, making this scaffold a focal point of contemporary drug development programs.[5][6][7]

Key Biological Activities and Mechanisms of Action

The biological activities of this compound derivatives are diverse, largely dictated by the nature of the substituents appended to the core ring. Below, we dissect the most prominent and well-validated activities.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Perhaps the most significant role of this compound derivatives is in the modulation of nAChRs, ligand-gated ion channels crucial to neurotransmission.[8]

-

α4β2 nAChR Agonism: The derivative Sazetidine-A is a canonical example, initially identified as a high-affinity ligand for the α4β2 nAChR subtype.[8] While first proposed to be a "silent desensitizer," subsequent research compellingly demonstrated that Sazetidine-A is a potent and efficacious agonist.[8][9] Its activity is highly dependent on the stoichiometry of the α4β2 receptor; it acts as a full agonist on the high-sensitivity α4(2)β2(3) isoform but has only minimal efficacy (6%) at the low-sensitivity α4(3)β2(2) isoform.[9] This subtype selectivity is a critical attribute for developing therapeutics with fewer off-target effects. The development of isoxazole analogues of Sazetidine-A has yielded selective α4β2 partial agonists with promising antidepressant profiles in preclinical models.[10]

-

α7 nAChR Activity: Sazetidine-A also interacts with α7 nAChRs. Studies have shown it can activate and desensitize these receptors, which are implicated in cognitive function and inflammation.[11] This broader activity profile underscores the importance of comprehensive screening when developing nicotinic ligands.

The following table summarizes the activity of key this compound derivatives at nAChR subtypes.

| Compound | Receptor Subtype | Activity | Potency (Ki or EC50/IC50) | Reference |

| Sazetidine-A | α4β2 (human) | High-Affinity Binding | Ki: 0.6 nM | [11] |

| Sazetidine-A | α4(2)β2(3) | Full Agonist | Potent Activation | [9] |

| Sazetidine-A | α4(3)β2(2) | Partial Agonist (6% efficacy) | Potent Activation | [9] |

| Sazetidine-A | α7 (SH-SY5Y cells) | Agonist | EC50: 4.2 µM | [11] |

| Sazetidine-A | α7 (SH-SY5Y cells) | Desensitization | IC50: 476 nM | [11] |

| Isoxazole Analogues | α4β2 | Partial Agonist | High Affinity | [10] |

Below is a conceptual diagram of the signaling pathway initiated by a this compound-based nAChR agonist.

-

For GABA Uptake Inhibitors: The SAR study of azetidine-based GABA analogues revealed that derivatives substituted at the 2-position with an acetic acid moiety were highly effective. [12]Crucially, the potency at the GAT-1 transporter was dramatically enhanced by attaching large, lipophilic residues (like 4,4-diphenylbutenyl) to the azetidine nitrogen. [12]This highlights a classic medicinal chemistry strategy: using a rigid core to position a pharmacophore (the acetic acid) while using a lipophilic tail to enhance binding affinity, likely through interactions with a hydrophobic pocket in the transporter.

-

For Enzyme Inhibitors: In the case of 4-alkylidene-azetidin-2-ones, the unsaturation at the C-4 position was determined to be a key determinant of biological activity against leukocyte elastase and gelatinases. [13]This suggests the exocyclic double bond may be involved in a covalent interaction with the enzyme or may lock the conformation of the molecule into a bioactive state.

-

For nAChR Ligands: Substitutions at the N- and C-terminus of azetidine-containing dipeptides are critical for optimizing biological activity. [1]For nicotinic agonists like Sazetidine-A, the specific methoxy-pyridine group linked to the azetidine ring is essential for high-affinity binding to the α4β2 receptor.

Experimental Protocols for Bioactivity Validation

To ensure scientific integrity, all claims of biological activity must be supported by robust, reproducible experimental data. The following protocols describe standard assays for validating the activities discussed in this guide.

Protocol 1: Competitive Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of a test compound for a specific nAChR subtype.

-

Objective: To measure the ability of a this compound derivative to displace a known high-affinity radioligand from nAChRs expressed in a cell line or tissue preparation.

-

Rationale: This is a foundational assay in pharmacology. By quantifying the displacement, we can calculate the inhibitor constant (Ki), a direct measure of binding affinity. Using a specific cell line (e.g., HEK-293 cells transfected with human α4 and β2 subunits) ensures the results are relevant to the target of interest.

-

Methodology:

-

Membrane Preparation: Homogenize cells or brain tissue (e.g., rat striatum) in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei. Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C. Resuspend the pellet (crude membrane fraction) in fresh binding buffer. Determine protein concentration using a Bradford or BCA assay.

-

Binding Reaction: In a 96-well plate, add the following in order:

-

Binding buffer.

-

Test compound (this compound derivative) at various concentrations (e.g., 10 pM to 100 µM).

-

Radioligand (e.g., 50 pM [³H]-Epibatidine for α4β2 nAChRs).

-

Membrane preparation (50-100 µg protein).

-

-

Controls:

-

Total Binding: Contains buffer, radioligand, and membranes (no test compound).

-

Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known non-radioactive ligand (e.g., 300 µM nicotine) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature or 4°C for a defined period (e.g., 2-4 hours) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters 3 times with ice-cold wash buffer to remove any remaining unbound ligand.

-

Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol 2: Fluorometric Assay for MAGL Enzyme Inhibition

This protocol determines the IC50 of a test compound against MAGL.

-

Objective: To measure the inhibition of MAGL-catalyzed hydrolysis of a fluorogenic substrate.

-

Rationale: This is a direct functional assay. The rate of product formation is proportional to enzyme activity. An inhibitor will decrease this rate. A fluorogenic substrate provides a highly sensitive and continuous readout.

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Enzyme: Recombinant human MAGL diluted in assay buffer to the desired final concentration (e.g., 5 nM).

-

Substrate: Fluorogenic substrate such as 4-methylumbelliferyl oleate, diluted in assay buffer.

-

Test Compound: Prepare a 10-point serial dilution of the this compound derivative in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure (in a black 96-well plate):

-

Add 50 µL of assay buffer to all wells.

-

Add 2 µL of the test compound dilution or DMSO (for 100% activity control) to the appropriate wells.

-

Add 25 µL of the diluted MAGL enzyme solution.

-

Positive Control: Use a known MAGL inhibitor (e.g., JZL184).

-

Negative Control: Wells with no enzyme to measure background substrate hydrolysis.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every minute for 30-60 minutes.

-

Data Analysis:

-

For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme)).

-

Plot the percent inhibition against the log concentration of the test compound and fit the curve using a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Outlook

Derivatives of this compound represent a versatile and powerful class of bioactive molecules. Their conformational rigidity and chiral nature make them ideal scaffolds for designing highly selective ligands for complex biological targets. The profound success in modulating nAChRs, particularly the α4β2 subtype, positions these compounds as promising leads for CNS disorders such as depression and cognitive impairment. [10]Furthermore, their demonstrated efficacy as inhibitors of clinically relevant enzymes like MAGL and leukocyte elastase opens therapeutic avenues in inflammation, pain, and neurodegenerative disease. [14][13] Future research should focus on expanding the chemical diversity around the this compound core, utilizing modern synthetic methodologies to access novel analogues. [3]A deeper understanding of the SAR through computational modeling and X-ray crystallography will enable the rational design of next-generation compounds with optimized potency, selectivity, and drug-like properties. As our understanding of the biological roles of their targets continues to grow, the this compound scaffold is poised to remain a cornerstone of innovative drug discovery.

References

- N-Methylazetidine-2-carboxamide - Benchchem. (URL: )

-

This compound | C4H9N | CID 533460 - PubChem - NIH. (URL: [Link])

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Semantic Scholar. (URL: [Link])

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (URL: [Link])

-

Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed. (URL: [Link])

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. (URL: [Link])

-

Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. (URL: [Link])

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Publications. (URL: [Link])

-

Articles>> Volume 4 Issue 1, 2020 - GLOBAL SCITECH OCEAN Publishing Company. (URL: [Link])

-

This compound-2-carboxylic acid hydrochloride | C5H10ClNO2 | CID 70557228. PubChem. (URL: [Link])

-

Cytidine derivatives as inhibitors of methyltransferase enzyme. (URL: [Link])

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])

-

Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed. (URL: [Link])

-

Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (URL: [Link])

-

Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors - PMC. (URL: [Link])

-

An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL: [Link])

-

Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - ResearchGate. (URL: [Link])

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (URL: [Link])

-

Cimetidine and other H2-receptor antagonists as inhibitors of human E3 aldehyde dehydrogenase - PubMed. (URL: [Link])

-

Study Details | NCT01093573 | Midostaurin and Azacitidine in Treating Elderly Patients With Acute Myelogenous Leukemia | ClinicalTrials.gov. (URL: [Link])

-

Discovery of isoxazole analogues of sazetidine-A as selective α4β2-nicotinic acetylcholine receptor partial agonists for the treatment of depression - PubMed. (URL: [Link])

-

Nicotinic agonist - Wikipedia. (URL: [Link])

-

Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed. (URL: [Link])

-

and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies - PubMed. (URL: [Link])

-

Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed. (URL: [Link])

-

4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medwinpublisher.org [medwinpublisher.org]

- 7. researchgate.net [researchgate.net]

- 8. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of isoxazole analogues of sazetidine-A as selective α4β2-nicotinic acetylcholine receptor partial agonists for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase [pubmed.ncbi.nlm.nih.gov]

- 14. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

Ring strain and reactivity of the 2-Methylazetidine scaffold

An In-Depth Technical Guide to the Ring Strain and Reactivity of the 2-Methylazetidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain imparts a unique three-dimensional character and serves as a latent reactive handle, making it a valuable building block for novel therapeutics. The introduction of a methyl group at the 2-position creates this compound, a chiral scaffold that offers a valuable vector for further functionalization while subtly modulating the ring's inherent reactivity. This guide provides an in-depth analysis of the relationship between the ring strain of the this compound core and its chemical behavior. We will explore the structural and energetic consequences of this strain, detail key reaction classes, and provide experimentally validated protocols for its strategic manipulation in drug discovery programs.

The Nature of Ring Strain in this compound

The reactivity of the azetidine ring is fundamentally governed by its significant ring strain, a consequence of the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. This strain is a composite of angle strain (Baeyer strain) and torsional strain (Pitzer strain) arising from eclipsing interactions between adjacent C-H bonds.

Structural and Energetic Landscape

The parent azetidine ring is not planar but exists in a puckered conformation to alleviate some torsional strain. The introduction of a methyl group at the 2-position introduces a stereocenter and further influences the ring's conformational preference. The strain energy of the azetidine ring is estimated to be approximately 25-26 kcal/mol, which is significantly higher than that of its five-membered counterpart, pyrrolidine (around 6 kcal/mol), but slightly less than the highly strained aziridine (27-28 kcal/mol). This substantial stored energy is the primary driving force for the ring-opening reactions that characterize azetidine chemistry.

Computational studies and spectroscopic data reveal key structural features of the this compound scaffold:

-

C-N-C Bond Angle: Significantly compressed to approximately 90°.

-

Ring Puckering: The ring adopts a puckered conformation with the nitrogen atom out of the plane of the three carbon atoms. The methyl group can exist in either a pseudo-equatorial or pseudo-axial position, with the equatorial conformation generally being more stable.

-

Bond Lengths: The C-N and C-C bonds within the ring are slightly elongated compared to their acyclic counterparts, a direct consequence of the angle strain.

Quantification of Ring Strain

The strain energy of cyclic compounds can be determined experimentally through measurements of their heats of combustion. The difference between the experimentally determined heat of combustion and the theoretical value for a strain-free analogue provides a quantitative measure of the total ring strain.

Table 1: Comparative Strain Energies of Small-Ring Heterocycles

| Heterocycle | Ring Size | Strain Energy (kcal/mol) |

| Aziridine | 3 | ~27.5 |

| Azetidine | 4 | ~25.8 |

| Pyrrolidine | 5 | ~6.3 |

| Piperidine | 6 | ~0.5 |

Data compiled from various sources, including references.

This high strain energy makes the this compound ring susceptible to nucleophilic attack, leading to regioselective ring-opening, a reaction manifold that is central to its utility in chemical synthesis.

Reactivity Profile: Harnessing Strain for Chemical Synthesis

The reactivity of this compound can be broadly categorized into two main classes: reactions that preserve the ring system (N-functionalization) and reactions that leverage ring strain to drive ring-opening (C-functionalization).

N-Functionalization: Preserving the Core

The nitrogen atom of this compound is a nucleophilic and basic center, readily undergoing a variety of functionalization reactions. These reactions are crucial for incorporating the azetidine moiety into larger molecular frameworks.

-

N-Alkylation: Reaction with alkyl halides or other electrophiles under basic conditions.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Arylation: Buchwald-Hartwig or Ullmann-type cross-coupling reactions with aryl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Diagram 1: N-Functionalization Pathways of this compound

Caption: Key N-functionalization reactions of the this compound scaffold.

Ring-Opening Reactions: Leveraging Strain for C-Functionalization

The high ring strain of this compound makes it susceptible to nucleophilic ring-opening reactions. These reactions are highly valuable for accessing functionalized acyclic amines. The regioselectivity of the ring-opening is a critical consideration and is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the nitrogen atom.

General Mechanism:

Nucleophilic attack can occur at either the C2 or C4 position. Attack at the less sterically hindered C4 position is generally favored, leading to the formation of a γ-substituted amine. However, activation of the nitrogen, for instance by protonation or acylation, can favor attack at the more substituted C2 position via an SN1-like mechanism.

Diagram 2: Regioselective Ring-Opening of Activated this compound

Caption: Competing pathways for the nucleophilic ring-opening of this compound.

Experimental Protocols

The following protocols are provided as examples of common transformations involving the this compound scaffold. These should be adapted and optimized for specific substrates and scales.

Protocol: N-Benzoylation of this compound

This protocol describes a standard procedure for the acylation of the this compound nitrogen.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol: Acid-Catalyzed Ring-Opening of N-Boc-2-methylazetidine with a Thiol Nucleophile

This protocol illustrates a strain-driven ring-opening reaction. The Boc-activating group facilitates the ring-opening under acidic conditions.

Materials:

-

N-Boc-2-methylazetidine

-

Thiophenol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve N-Boc-2-methylazetidine (1.0 eq) and thiophenol (1.2 eq) in DCM in a round-bottom flask.

-

Cool the mixture to 0 °C.

-

Add TFA (2.0 eq) dropwise to the solution.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring for the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous phase with DCM.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by silica gel chromatography.

Applications in Drug Discovery

The this compound motif is increasingly incorporated into drug candidates to enhance their pharmacological properties. Its three-dimensional nature can improve binding to target proteins, and the strained ring can act as a bioisostere for other functional groups. The ability to undergo controlled ring-opening also presents opportunities for the design of covalent inhibitors and prodrugs.

Table 2: Examples of this compound in Drug Candidates

| Compound Class | Therapeutic Area | Role of this compound |

| Kinase Inhibitors | Oncology | Introduction of a 3D vector, improved solubility |

| GPCR Modulators | Neuroscience | Conformationally restricted amine, enhanced potency |

| Protease Inhibitors | Infectious Disease | Mimic of a peptide bond, improved metabolic stability |

Conclusion

The this compound scaffold is a powerful tool in the arsenal of the medicinal chemist. Its inherent ring strain is not a liability but rather a valuable asset that can be strategically exploited to achieve diverse chemical transformations. A thorough understanding of the principles governing its reactivity, particularly the dichotomy between ring-preserving and ring-opening pathways, is essential for its effective application in the design and synthesis of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this versatile building block into their drug discovery programs.

References

Commercial availability and suppliers of 2-Methylazetidine

An In-depth Technical Guide to the Commercial Availability and Sourcing of 2-Methylazetidine for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical properties is relentless. Small, strained ring systems have emerged as powerful tools for navigating and optimizing drug-like chemical space. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2][3] Its rigid structure serves as a valuable bioisostere for more flexible or lipophilic groups, often leading to improved metabolic stability, solubility, and target-binding affinity.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine ring to enhance their pharmacokinetic profiles.[2]

This compound, a fundamental substituted azetidine, represents a key building block for introducing this valuable scaffold into new molecular entities.[1][4] Its strategic importance lies in its ability to serve as a constrained proline mimic or as a versatile synthetic handle for further elaboration. This guide provides an in-depth analysis of the commercial landscape for this compound, offering researchers, chemists, and drug development professionals a practical framework for sourcing, validating, and utilizing this critical reagent.

I. Commercial Forms and Stereochemical Considerations

This compound is commercially available in several forms, each with specific applications and implications for synthesis and biological activity. The choice of which form to procure is a critical first step, dictated by the stereochemical requirements of the target molecule.

-

Racemic Mixture ((+/-)-2-Methylazetidine): This is a 1:1 mixture of the (R)- and (S)-enantiomers. It is often the most cost-effective option and is suitable for initial exploratory synthesis or for applications where stereochemistry is not critical. Its primary CAS Number is 19812-49-8 .[5][6][7]

-

Enantiomerically Pure Forms ((S)- or (R)-2-Methylazetidine): For the development of chiral drugs, accessing stereochemically pure starting materials is paramount. The biological activity of a molecule often resides in a single enantiomer. Scalable syntheses have been developed to produce enantiopure (S)-2-methylazetidine, making it accessible for development campaigns.[8]

-